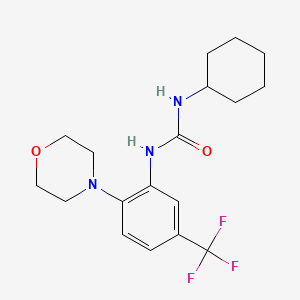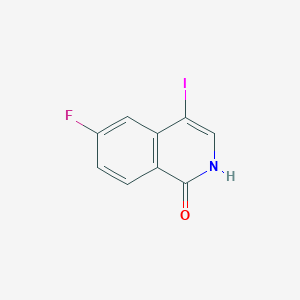
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (CMPTFU) is a synthetic chemical compound that has been used in a variety of scientific research applications. CMPTFU has been studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of protein-protein interactions. This compound has also been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of environmental toxins on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is not completely understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to reduce the activity of certain enzymes, including acetylcholinesterase. This compound has also been shown to have an inhibitory effect on the production of certain hormones, including cortisol and testosterone. In addition, this compound has been shown to have a sedative effect on laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. In addition, this compound is relatively stable and has a long shelf life. However, this compound is toxic and should be handled with care.
Direcciones Futuras
Future research on 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea could focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research could explore the potential therapeutic applications of this compound, such as its potential use as an inhibitor of certain enzymes or hormones. Finally, further research could explore the potential environmental and ecological effects of this compound.
Métodos De Síntesis
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is synthesized via a two-step process, beginning with the reaction of cyclohexyl isocyanate with 2-morpholin-4-yl-5-(trifluoromethyl)phenol. This reaction produces cyclohexyl-2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate, which is then reacted with urea to produce this compound. This synthesis method is relatively simple and involves readily available starting materials.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)13-6-7-16(24-8-10-26-11-9-24)15(12-13)23-17(25)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDZBWANICKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)
![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)
![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)
![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)




![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)